molecular formula C7H15ClN2O2 B13617799 2-Hydroxy-2-(piperidin-4-yl)acetamide hydrochloride

2-Hydroxy-2-(piperidin-4-yl)acetamide hydrochloride

Cat. No.: B13617799
M. Wt: 194.66 g/mol
InChI Key: BYKQIQQWFCHAPE-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(piperidin-4-yl)acetamide hydrochloride (CAS 2731011-03-1) is a high-purity chemical compound serving as a versatile intermediate in pharmaceutical research and drug discovery. This piperidine-based scaffold is of significant interest in the development of potent soluble epoxide hydrolase (sEH) inhibitors . sEH is a key pharmacological target for the treatment of pain and inflammatory diseases, and inhibitors based on structures similar to this compound work by stabilizing endogenous anti-inflammatory mediators . Furthermore, structural analogs of this compound, specifically 2-piperidin-4-yl-acetamide derivatives, have been computationally analyzed for their dual activity as Melanin-Concentrating Hormone Receptor 1 (MCH R1) antagonists and their potential for hERG channel blocking, which is a critical consideration in the design of novel anti-obesity agents and the assessment of cardiotoxic side effects . The compound is offered with documented purity and is intended for research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.66 g/mol

IUPAC Name

2-hydroxy-2-piperidin-4-ylacetamide;hydrochloride

InChI

InChI=1S/C7H14N2O2.ClH/c8-7(11)6(10)5-1-3-9-4-2-5;/h5-6,9-10H,1-4H2,(H2,8,11);1H

InChI Key

BYKQIQQWFCHAPE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C(=O)N)O.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Construction of the piperidinyl-substituted acetamide backbone.
  • Introduction of the hydroxy group at the 2-position of the acetamide.
  • Conversion to the hydrochloride salt form for enhanced stability and solubility.

Several documented methods emphasize the use of amide coupling reactions, selective alkylation, and catalytic hydrogenation steps.

Synthesis via Amide Bond Formation and Piperidine Functionalization

A representative synthetic route starts from N-[3-(piperidin-4-yl)phenyl]acetamide as a key intermediate. The process involves the following steps:

  • Alkylation of the Piperidine Nitrogen
    The piperidine nitrogen is alkylated using N-ω-bromoalkylphthalimides in the presence of potassium carbonate in acetonitrile at 60°C. This step yields N-alkylated piperidine derivatives.

  • Hydrazinolysis to Free Amine
    The phthalimide protecting group is removed by treatment with hydrazine hydrate in ethanol at room temperature, yielding the free amine on the piperidine ring.

  • Amide Coupling with Carboxylic Acids
    The free amine is then coupled with various carboxylic acids via acid chloride intermediates formed by refluxing the acids with thionyl chloride. The acid chlorides react with the amines in the presence of triethylamine in acetonitrile to afford the target amide compounds.

  • Formation of Hydrochloride Salt
    The free base form of the amide is converted into the hydrochloride salt by treatment with hydrochloric acid, enhancing the compound's stability and solubility.

This sequence is supported by detailed experimental data, including nuclear magnetic resonance (NMR) spectra and high-resolution mass spectrometry (HR-MS) confirming the structure and purity of intermediates and final products.

Data Table Summarizing Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes Reference
1 Alkylation N-ω-bromoalkylphthalimides, K2CO3, acetonitrile, 60°C Formation of N-alkylated piperidine derivatives
2 Hydrazinolysis Hydrazine hydrate, ethanol, room temperature Removal of phthalimide protecting group to yield free amine
3 Acid chloride formation Carboxylic acid, thionyl chloride, reflux Formation of acid chlorides from carboxylic acids
4 Amide coupling Acid chloride, amine, triethylamine, acetonitrile Formation of amide bond to yield target compound
5 Salt formation Hydrochloric acid Conversion to hydrochloride salt for stability and solubility
6 Carbodiimide-mediated coupling (R)-Mandelic acid, 4-nitrophenylethylamine, HOBt, EDC.HCl, DMF Formation of hydroxy-phenylethyl amide intermediate
7 Catalytic hydrogenation Pd/C catalyst, H2 atmosphere, THF Reduction of nitro group to amine
8 Final coupling 2-Aminothiazol-4-acetic acid, catalyst, solvent Synthesis of pure hydroxy-piperidinyl acetamide compound

Analysis of Preparation Methods

  • Efficiency and Yield : The alkylation/hydrazinolysis/amide coupling route demonstrates high yields (up to 99% in alkylation step) and good selectivity, with chromatographic purification ensuring product purity.

  • Purity Considerations : The improved process involving carbodiimide coupling and catalytic hydrogenation emphasizes the importance of purity for pharmaceutical applications, with careful solvent and reagent selection to minimize impurities.

  • Scalability : Both methods are amenable to scale-up, with solvent volumes and reaction conditions adaptable to larger batch sizes. The use of common reagents and catalysts facilitates industrial application.

  • Safety and Environmental Impact : The use of hydrazine and thionyl chloride requires careful handling due to toxicity and corrosiveness. Alternative coupling reagents like carbodiimides offer safer and more environmentally friendly options.

Chemical Reactions Analysis

Functional Group Transformations

Key reactions involving its hydroxyl, amide, and piperidine moieties:

Hydroxyl Group Reactions

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) to form ether derivatives .

  • Oxidation : Susceptible to oxidation with Jones reagent (CrO₃/H₂SO₄) to yield ketone derivatives, though this is rarely employed due to stability concerns.

Amide Reactions

  • Hydrolysis : Acidic (HCl, reflux) or basic (NaOH, H₂O/EtOH) hydrolysis cleaves the amide bond, producing piperidine-4-carboxylic acid and acetamide.

  • Nucleophilic Substitution : The amide nitrogen participates in Suzuki couplings (e.g., with arylboronic acids) to generate biaryl analogs .

Piperidine Ring Modifications

  • N-Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) in the presence of NaH to form quaternary ammonium salts .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the ring’s double bonds (if present) but is not applicable to the saturated piperidine core .

Catalytic and Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

Reaction Catalyst/Reagents Application Example Source
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, dioxane/H₂OIntroduces aryl/heteroaryl groups at C6 positionSynthesis of antiviral analogs (e.g., 21 )
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAttaches amine substituents to the pyrazine/pyridine coreUsed in derivatization for SAR studies

Stability and Degradation Pathways

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions via amide hydrolysis or hydroxyl group oxidation.

  • Thermal Stability : Decomposes above 200°C, forming piperidine and acetamide fragments.

Comparative Reactivity of Structural Analogs

Data from structurally related compounds highlight reaction trends:

Compound Reactivity Difference Key Reaction
2-(Piperidin-4-yl)acetamideLacks hydroxyl group; slower Mitsunobu reactivitySelective N-alkylation
N-(4-hydroxyphenyl)-N'-piperidinylureaUrea group enables nucleophilic aromatic substitution at phenyl ringSuzuki coupling at aryl position
1-(4-Piperidinyl)-3-methylbutanamideBulkier side chain sterically hinders cross-coupling reactionsReduced Suzuki coupling efficiency

Mechanistic Insights

  • Mitsunobu Reaction : Proceeds via SN2 mechanism, with the hydroxyl group acting as a nucleophile .

  • Bischler-Nepieralski Cyclization : Involves iminium ion formation followed by electrophilic aromatic substitution .

Scientific Research Applications

Scientific Research Applications

The primary applications of 2-Hydroxy-2-(piperidin-4-yl)acetamide hydrochloride include:

  • Inhibition of soluble epoxide hydrolase (sEH) Research indicates that this compound exhibits potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various pain and inflammatory pathways.
  • Pain management and inflammation treatment The compound is notable for its potential pharmacological applications, particularly in the field of pain management and inflammation treatment.
  • Medicinal chemistry research The presence of the hydroxyl group contributes to its solubility and biological activity, making it an interesting subject for medicinal chemistry research.
  • Interaction studies Interaction studies involving this compound focus on its binding affinity to sEH and other biological targets. These studies often utilize techniques such as:
    • X-ray crystallography
    • Molecular docking
    • Enzyme kinetics assays

Structural Similarity and Biological Effects

Several compounds share structural similarities with this compound, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
2-(Piperidin-4-yl)acetamideAmideBasic structure similar but lacks hydroxyl group
N-(4-hydroxyphenyl)-N'-(piperidin-4-yl)ureaUreaContains urea instead of amide functionality
1-(4-Piperidinyl)-3-methylbutanamideAmideDifferent alkyl side chain affecting activity
N-[4-(Aminomethyl)piperidin-1-yl]acetamideAmineFeatures an amino group enhancing biological activity

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(piperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the compound helps stabilize EETs, which have anti-inflammatory properties .

Comparison with Similar Compounds

Structural Insights :

  • Aromatic Substitutions : Compounds with aryl groups (e.g., 4-chlorophenyl in ) exhibit increased hydrophobicity, which could influence membrane permeability.
  • Backbone Variations : Replacing piperidine with piperazine (as in ) introduces an additional nitrogen, altering basicity and hydrogen-bonding capacity.

Key Observations :

  • Yields vary significantly (39–65% in ), influenced by steric hindrance and reactivity of substituents.
  • High-temperature conditions (100–130°C) and polar aprotic solvents (DMSO, DMF) are common .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than free bases.
  • Lipophilicity: The hydroxy group in the target compound may reduce logP compared to lipophilic analogs like 9b (cyano group) or (chlorophenyl group).
  • Molecular Weight : Most analogs fall within 200–350 g/mol, suitable for drug-like properties .

Pharmacological and Regulatory Considerations

  • Substituted aryl groups may enhance enzyme binding.
  • Regulatory Status : Piperidine derivatives are subject to scrutiny by agencies like the EPA and EFSA for toxicity and environmental impact . For example, 4-(diphenylmethoxy)piperidine HCl is regulated under multiple frameworks .

Biological Activity

2-Hydroxy-2-(piperidin-4-yl)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial effects, cytotoxicity, and mechanisms of action.

The compound is characterized by the following chemical properties:

PropertyValue
CAS Number 2731010-80-1
Molecular Formula C8H16ClN2O
Molecular Weight 194.68 g/mol
Purity ≥ 90%

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of piperidine compounds, including this compound. These studies typically assess minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a range of pathogens.

  • In Vitro Studies :
    • Activity Against Bacteria : The compound has shown significant activity against Staphylococcus aureus and Escherichia coli, with MIC values reported in the range of 0.22 to 0.25 µg/mL for its most active derivatives .
    • Synergistic Effects : It has been noted that certain derivatives exhibit synergistic effects when combined with established antibiotics like Ciprofloxacin, enhancing their efficacy .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been evaluated using various cell lines, including HepG2 liver cancer cells.

  • Non-Cytotoxicity : The IC50 values for cytotoxicity were found to be greater than 60 µM, indicating a relatively safe profile for therapeutic applications .
  • Hemolytic Activity : Hemolytic assays revealed low hemolytic activity (3.23% to 15.22% lysis), suggesting minimal toxicity to red blood cells .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : It has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR .
  • Biofilm Formation Inhibition : The compound also demonstrated significant inhibition of biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of a series of piperidine derivatives, including this compound, highlighted its potential as a lead compound in developing new antibiotics. The study reported that derivatives showed promising results against resistant strains of bacteria, indicating a need for further development and optimization .

Case Study 2: Antitumor Activity

While primarily studied for antimicrobial properties, some derivatives have also been explored for their antitumor potential. In vitro assays demonstrated that certain piperidine derivatives could inhibit the growth of cancer cell lines, suggesting a broader therapeutic application beyond infectious diseases .

Q & A

Basic: What synthetic methodologies are recommended for 2-Hydroxy-2-(piperidin-4-yl)acetamide hydrochloride, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves Mannich reactions or amide coupling strategies using piperidine derivatives and hydroxyacetamide precursors. For example, analogous compounds (e.g., 1-Aryl-3-phenethylamino-1-propanone hydrochlorides) have been synthesized via Mannich reactions with paraformaldehyde and phenethylamine hydrochloride, achieving yields of 87–98% . To optimize efficiency:

  • Use catalytic acid/base conditions (e.g., HCl for protonation).
  • Screen solvents (e.g., ethanol, DMF) for solubility and reaction kinetics.
  • Monitor reaction progress with HPLC or TLC to identify optimal termination points.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the hydroxyacetamide backbone and piperidine ring structure .
  • Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS to detect [M+H]⁺ ions).
  • HPLC with UV/Vis detection to assess purity (>95% threshold for research-grade material) .
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

Basic: How should researchers evaluate the compound’s stability under varying experimental conditions?

Answer:
Conduct stress testing under:

  • pH extremes (e.g., 1–13) to identify hydrolysis-sensitive groups.
  • Thermal stress (40–60°C) to assess decomposition pathways.
  • Light exposure (UV/Vis) to detect photodegradation.
    Use HPLC-MS to track degradation products and assign structures . Store the compound at 2–8°C in airtight containers to prevent hygroscopic degradation .

Basic: What in vitro models are suitable for preliminary biological activity studies?

Answer:

  • Enzyme inhibition assays (e.g., kinase or protease targets) to screen for inhibitory activity.
  • Receptor binding studies (e.g., GPCRs or ion channels) using radioligand displacement assays.
  • Cell viability assays (e.g., MTT or ATP-luciferase) to assess cytotoxicity .
    Standardize protocols using positive controls (e.g., known inhibitors) and triplicate measurements to minimize variability.

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Quantum chemical calculations (e.g., DFT) to predict electronic properties and reactive sites .
  • Molecular docking (e.g., AutoDock Vina) to simulate ligand-receptor interactions and optimize binding affinity.
  • MD simulations to assess stability of ligand-protein complexes over time .
    Validate predictions with SAR studies (e.g., modifying the piperidine ring or acetamide group) .

Advanced: How to resolve contradictions in biological data across independent studies?

Answer:

  • Reproduce experiments under identical conditions (e.g., cell lines, assay buffers).
  • Analyze batch-to-batch variability in compound purity using LC-MS to rule out impurity interference .
  • Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Publish negative data to clarify irreproducible observations.

Advanced: What strategies improve reaction yield and scalability for gram-scale synthesis?

Answer:

  • Apply Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry).
  • Use flow chemistry for precise control of reaction kinetics and scalability .
  • Screen heterogeneous catalysts (e.g., palladium on carbon) for cleaner byproduct profiles.
  • Monitor intermediates with in-line FTIR or Raman spectroscopy .

Advanced: How to profile impurities and degradation products to meet regulatory standards?

Answer:

  • LC-HRMS paired with fragmentation libraries to identify unknown impurities (e.g., N-oxide or dehydrochlorinated byproducts) .
  • Compare against pharmacopeial reference standards (e.g., EP or USP guidelines) for impurity thresholds .
  • Use stability-indicating methods (e.g., gradient HPLC) to quantify degradation products under ICH guidelines .

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